molecular formula C7H7ClN2O B3418879 3-chloro-N'-hydroxybenzenecarboximidamide CAS No. 1319746-47-8

3-chloro-N'-hydroxybenzenecarboximidamide

Cat. No. B3418879
CAS RN: 1319746-47-8
M. Wt: 170.59 g/mol
InChI Key: WYAJMVHDMUWQQA-UHFFFAOYSA-N
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Description

3-Chloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7ClN2O . It is a white substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N’-hydroxybenzenecarboximidamide consists of a benzene ring with a chlorine atom (Cl), an imidamide group (N’HC(=NH)), and a hydroxy group (OH) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.


Physical And Chemical Properties Analysis

3-Chloro-N’-hydroxybenzenecarboximidamide is a white substance . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the available resources.

Scientific Research Applications

Novel Carbene Transformations

Research by Nikitina and Sheridan (2002) in the Journal of the American Chemical Society explores the use of a related compound, 3-chloro-3-(2-benzoxazolyl)diazirine, in novel carbene transformations. They demonstrate the irradiation process that leads to a variety of intermediates and products, suggesting potential applications in synthetic organic chemistry (Nikitina & Sheridan, 2002).

Schiff Base Ligands and Metal Complexes

Ahmadi and Amani (2012) in Molecules explored Schiff base ligands containing azo groups and their corresponding copper(II) and cobalt(II) metal complexes. While not directly using 3-chloro-N'-hydroxybenzenecarboximidamide, their study illustrates the relevance of similar compounds in the synthesis and characterization of metal complexes, potentially guiding future applications in material science (Ahmadi & Amani, 2012).

Environmental Degradation Studies

Briggs and Ogilvie's (1971) work in Pesticide Science on the metabolism of 3-Chloro-4-methoxyaniline in soil provides insights into the environmental degradation and behavior of structurally related compounds. This can be crucial for assessing the environmental impact and safety of using compounds like 3-chloro-N'-hydroxybenzenecarboximidamide (Briggs & Ogilvie, 1971).

Chromogenic Systems in Clinical Chemistry

Fossati and Prencipe (2010) in Clinical Chemistry highlight the application of chromogenic systems, including derivatives of chlorobenzenes, in clinical assays. Their work underscores the potential for related compounds in developing clinical diagnostic tools (Fossati & Prencipe, 2010).

Isotopic Abundance and Industrial Applications

Trivedi et al. (2016) investigated the isotopic abundance in biofield energy treated 1-Chloro-3-Nitrobenzene, illustrating how modifications in isotopic composition can impact the physical, chemical, and thermal properties of such compounds. This research could guide the development of specialized materials and chemicals in various industries (Trivedi et al., 2016).

Organometallic Chemistry

Ghedini et al. (1992) in the Journal of Organometallic Chemistry explore the reactions of cyclopalladated chloro-dimers, related to chloro-substituted benzene compounds. Such studies are valuable for understanding the complex interactions in organometallic chemistry, with potential implications for catalysis and material synthesis (Ghedini et al., 1992).

Safety and Hazards

3-Chloro-N’-hydroxybenzenecarboximidamide is harmful if swallowed, inhaled, or absorbed through the skin . It causes eye, skin, and respiratory tract irritation . There is a risk of explosion if it is heated under confinement . In case of exposure, immediate medical aid is necessary .

Mechanism of Action

Target of Action

It is known that n-halamine derivatives, such as 3-chloro-n-hydroxy-benzamidine, can easily release chlorine when stimulated by high-energy photons . This suggests that the compound may interact with biological targets that are sensitive to chlorine or oxidative stress.

Mode of Action

The compound’s ability to release chlorine suggests that it may exert its effects through oxidative mechanisms . Chlorine is a strong oxidizing agent that can disrupt biological molecules, potentially leading to cellular damage or death.

Result of Action

Given its ability to release chlorine, the compound could potentially induce oxidative stress in cells, leading to cellular damage or death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-hydroxy-benzamidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy.

properties

IUPAC Name

3-chloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAJMVHDMUWQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944826
Record name 3-Chloro-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-hydroxybenzenecarboximidamide

CAS RN

1319746-47-8, 22179-77-7
Record name [C(Z)]-3-Chloro-N′-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319746-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorobenzamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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